Cas no 74965-79-0 (Methyl-5-hexylthiophene-2-carboxylate)

Methyl-5-hexylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-hexylthiophene-2-carboxylate
- Methyl-5-hexylthiophene-2-carboxylate
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- MDL: MFCD18415011
- インチ: 1S/C12H18O2S/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-7H2,1-2H3
- InChIKey: RCZYWIVZGGFIOB-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC)=CC=C1CCCCCC
計算された属性
- せいみつぶんしりょう: 226.103
- どういたいしつりょう: 226.103
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 54.5
Methyl-5-hexylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB560451-1g |
Methyl 5-hexylthiophene-2-carboxylate; . |
74965-79-0 | 1g |
€184.30 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266575-1g |
Methyl 5-hexylthiophene-2-carboxylate |
74965-79-0 | 98% | 1g |
¥1240.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266575-500mg |
Methyl 5-hexylthiophene-2-carboxylate |
74965-79-0 | 98% | 500mg |
¥1074.00 | 2024-07-28 | |
Aaron | AR01XGZ4-1g |
Methyl5-hexylthiophene-2-carboxylate |
74965-79-0 | 1g |
$174.00 | 2023-12-14 | ||
Ambeed | A1643022-1g |
Methyl 5-hexylthiophene-2-carboxylate |
74965-79-0 | 98% | 1g |
$174.0 | 2024-04-17 | |
abcr | AB560451-10g |
Methyl 5-hexylthiophene-2-carboxylate; . |
74965-79-0 | 10g |
€855.90 | 2025-03-19 | ||
Aaron | AR01XGZ4-5g |
Methyl5-hexylthiophene-2-carboxylate |
74965-79-0 | 5g |
$520.00 | 2023-12-14 | ||
abcr | AB560451-500 mg |
Methyl 5-hexylthiophene-2-carboxylate; . |
74965-79-0 | 500MG |
€150.20 | 2023-04-13 | ||
abcr | AB560451-500mg |
Methyl 5-hexylthiophene-2-carboxylate; . |
74965-79-0 | 500mg |
€150.20 | 2023-08-31 | ||
abcr | AB560451-1 g |
Methyl 5-hexylthiophene-2-carboxylate; . |
74965-79-0 | 1g |
€189.90 | 2023-04-13 |
Methyl-5-hexylthiophene-2-carboxylate 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Methyl-5-hexylthiophene-2-carboxylateに関する追加情報
Methyl-5-hexylthiophene-2-carboxylate: A Comprehensive Overview
Methyl-5-hexylthiophene-2-carboxylate, also known by its CAS number CAS No. 74965-79-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have gained prominence due to their unique electronic properties and versatile applications. The structure of Methyl-5-hexylthiophene-2-carboxylate consists of a thiophene ring substituted with a hexyl group at the 5-position and a methyl ester group at the 2-position, making it a valuable component in the synthesis of advanced materials.
The synthesis of Methyl-5-hexylthiophene-2-carboxylate typically involves multi-step organic reactions, including Friedel-Crafts alkylation and esterification processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. This compound is particularly noted for its role as an intermediate in the preparation of conjugated polymers, which are widely used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
One of the most exciting developments involving Methyl-5-hexylthiophene-2-carboxylate is its application in the field of bioelectronics. Researchers have explored its potential as a biocompatible material for biosensors and neural interfaces. The compound's ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged to create highly sensitive biosensors capable of detecting biomolecules with unprecedented accuracy. Recent studies published in high-impact journals have demonstrated its effectiveness in detecting glucose levels in real-time, paving the way for next-generation wearable devices.
In addition to its electronic applications, Methyl-5-hexylthiophene-2-carboxylate has found utility in pharmaceutical research. Its unique electronic properties make it a promising candidate for drug delivery systems, particularly in the development of stimuli-responsive nanocarriers. These systems can release drugs in response to specific environmental changes, such as pH or temperature, offering enhanced therapeutic efficacy and reduced side effects.
The environmental impact of Methyl-5-hexylthiophene-2-carboxylate has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic life. Preliminary findings suggest that under controlled conditions, the compound exhibits moderate biodegradability, though further investigations are required to fully assess its environmental footprint.
In conclusion, Methyl-5-hexylthiophene-2-carboxylate stands as a testament to the versatility of thiophene derivatives in modern chemistry and materials science. Its applications span across electronics, biotechnology, and pharmaceuticals, with ongoing research continually uncovering new potentials. As advancements in synthetic methods and material characterization continue, this compound is poised to play an even more significant role in shaping future technologies.
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